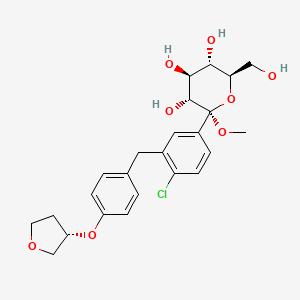

(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol

Description

Introduction and Chemical Identity

Historical Context and Discovery

The development of (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol emerged from decades of research into sodium-glucose co-transporter inhibitors that began with the isolation of phlorizin from apple tree bark in 1835. The natural glucoside phlorizin demonstrated remarkable glucose-blocking properties but suffered from instability due to degradation by β-glucosidase enzymes in the gastrointestinal tract. This limitation spurred extensive medicinal chemistry efforts to develop more stable analogs that could resist enzymatic degradation while maintaining therapeutic efficacy.

The breakthrough came with the recognition that C-glucosides, featuring carbon-carbon bonds between the glucose moiety and aglycone portion, offered superior stability compared to their O-glucoside counterparts. This insight led to the systematic development of C-aryl glycoside analogs, ultimately resulting in the approval of canagliflozin in March 2013, followed by dapagliflozin and empagliflozin in 2014. The methoxy derivative represents a further refinement in this chemical series, designed to explore structure-activity relationships and metabolic pathways associated with empagliflozin-based therapeutics.

Research into this specific compound gained momentum as pharmaceutical scientists sought to understand the metabolic fate of empagliflozin and identify key metabolites that might contribute to biological activity or serve as analytical markers. The compound's creation date in chemical databases traces back to 2011, indicating its emergence during the intensive development phase of second-generation sodium-glucose co-transporter inhibitors. This timing coincides with the broader pharmaceutical industry's recognition of the therapeutic potential of sodium-glucose co-transporter-2 selective inhibitors for treating type 2 diabetes mellitus and related metabolic disorders.

Nomenclature and Classification

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature rules for complex carbohydrate derivatives. The full systematic name (2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol reflects the compound's stereochemical configuration and functional group arrangement. This nomenclature specifically identifies the absolute configuration at each stereogenic center using the Cahn-Ingold-Prelog priority system.

The systematic name begins with the stereochemical descriptors (2S,3R,4S,5S,6R) that define the spatial arrangement of substituents around the six-membered pyran ring. The "oxane" designation refers to the six-membered oxygen-containing heterocycle, while "triol" indicates the presence of three hydroxyl groups. The "2-methoxy" prefix specifies the location and nature of the methoxy substituent that distinguishes this compound from its parent empagliflozin structure.

The complex substituent description "2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]" systematically accounts for the chlorinated benzyl system and the tetrahydrofuran-containing ether linkage. The "oxolan" nomenclature refers to the five-membered tetrahydrofuran ring, with the (3S) stereochemical descriptor indicating the absolute configuration at the substituted carbon. This systematic approach ensures unambiguous identification of the compound's complete molecular structure.

Alternative Nomenclature

The research significance of this compound extends beyond its structural novelty to encompass several critical areas of pharmaceutical investigation. As an analytical reference standard, it serves essential roles in method development for empagliflozin metabolism studies and quality control applications. The compound's availability enables researchers to develop sensitive analytical methods for detecting and quantifying empagliflozin metabolites in biological samples, supporting pharmacokinetic studies and drug development programs. Its chemical stability and well-characterized properties make it an ideal internal standard for liquid chromatography-mass spectrometry applications.

Metabolic research represents another significant application area where this compound contributes valuable insights into the biotransformation pathways of empagliflozin-based therapeutics. The methoxy substitution at the anomeric position may arise through metabolic processes involving methylation enzymes, and understanding these pathways helps predict drug-drug interactions and individual patient responses. Research into the compound's formation and clearance provides crucial information for optimizing dosing regimens and identifying potential safety concerns related to metabolite accumulation.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVKIDWTTVMRBY-JZTXWIGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279691-36-9, 915095-96-4 | |

| Record name | Methyl 1-C-(4-chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279691369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,4S,5S,6R)-2-(4-CHLORO-3-(4-(((S)-TETRAHYDROFURAN-3-YL)OXY)BENZYL)PHENYL)-6-(HYDROXYMETHYL)-2-METHOXYTETRAHYDRO-2H-PYRAN-3,4,5-TRIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-.ALPHA.-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE3CY4NYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Methoxy empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) found primarily in the kidney. SGLT2 is responsible for the reabsorption of glucose from the renal tubules back into the bloodstream. By inhibiting SGLT2, Methoxy empagliflozin reduces this reabsorption, leading to increased urinary glucose excretion.

Mode of Action

Methoxy empagliflozin interacts with its target, SGLT2, by competitively inhibiting the transporter. This inhibition prevents glucose from being reabsorbed from the kidney tubules, resulting in the excretion of glucose in the urine. This leads to a decrease in blood glucose levels, independent of insulin.

Biochemical Pathways

Methoxy empagliflozin affects several biochemical pathways. It has been shown to improve the metabolism of various substances, particularly promoting the branched-chain amino acid metabolism of diabetic hearts by up-regulating PP2Cm. Furthermore, Methoxy empagliflozin can affect the mTOR/p-ULK1 signaling pathway by reducing the concentration of branched-chain amino acids in diabetic hearts. It also has significant inhibitory effects on certain types of tumor cells, such as inhibition of proliferation, migration, and induction of apoptosis.

Pharmacokinetics

Following single and multiple oral doses, Methoxy empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours. The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies. Increases in exposure are dose-proportional and steady state is reached after day 6. No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease.

Result of Action

The molecular and cellular effects of Methoxy empagliflozin’s action are diverse. It has been shown to reduce myocardial fibrosis and inhibit the TGF-β1/Smad3 fibrotic pathway. It also improves myocardial strain, reduces cardiac fibrosis, and reduces pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin. Additionally, it has been shown to attenuate diabetic cardiomyopathy-related myocardial injury by promoting the catabolism of branched-chain amino acids and inhibiting mTOR/p-ULK1 to enhance autophagy.

Biological Activity

The compound known as (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol , with CAS number 1279691-36-9 , is a complex organic molecule with potential biological significance. This article explores its biological activity based on various studies and findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H29ClO8 |

| Molecular Weight | 480.94 g/mol |

| Density | 1.43 g/cm³ (predicted) |

| Solubility | Slightly soluble in DMSO and Methanol |

| Boiling Point | 663.4 °C (predicted) |

| pKa | 12.59 (predicted) |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It is known to affect the signaling pathways associated with plant hormones such as abscisic acid (ABA), which plays a crucial role in stress responses and growth regulation in plants. The compound acts as an agonist for specific receptors in these pathways, influencing downstream signaling mechanisms .

Antioxidant Properties

Research indicates that compounds similar to this structure exhibit significant antioxidant activities. They can scavenge free radicals and protect cellular components from oxidative damage. This property is particularly relevant in the context of diseases linked to oxidative stress .

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar hydroxymethyl and methoxy groups have been observed to induce apoptosis in various cancer cell lines. This suggests potential applications in cancer therapy .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating inflammatory cytokines and pathways. It inhibits the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Case Studies

- Antioxidant Study : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, highlighting the antioxidant potential of these compounds.

- Cancer Cell Line Research : In vitro studies on breast cancer cell lines showed that treatment with similar tetrahydrofuran derivatives resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

- Inflammation Model : An animal model study demonstrated that administration of related compounds reduced paw edema significantly compared to controls, indicating their potential use as anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry

1.1. Antidiabetic Properties

One of the most notable applications of this compound is its role as an intermediate in the synthesis of empagliflozin, a medication used to manage type 2 diabetes. Empagliflozin functions as a sodium-glucose co-transporter 2 (SGLT2) inhibitor, promoting the excretion of glucose through urine and thereby lowering blood sugar levels. The structural characteristics of (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol are crucial for its efficacy as an SGLT2 inhibitor due to the presence of hydroxymethyl and methoxy groups that enhance binding affinity to the target protein .

1.2. Anticancer Research

Recent studies have indicated that compounds with similar structural motifs may exhibit anticancer properties. The presence of chlorophenyl and tetrahydrofuran moieties suggests potential interactions with cellular pathways involved in cancer proliferation. Investigations into derivatives of this compound could lead to the development of novel anticancer agents that target specific tumor types .

Biochemical Applications

2.1. Glycosylation Studies

The compound's structure includes a glucopyranoside component which makes it a candidate for glycosylation studies. Understanding how this compound interacts with glycosyltransferases can provide insights into carbohydrate metabolism and its implications in various diseases .

2.2. Enzyme Inhibition

Research indicates that similar compounds can act as enzyme inhibitors in metabolic pathways. Studies focusing on the inhibition of specific enzymes involved in glucose metabolism could leverage this compound's structural features to design effective inhibitors that modulate enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Impact

Table 1: Key Structural Analogs and Their Properties

| Compound Name / CAS | Structural Differences | Pharmacological Target / Use | Key Properties | Reference |

|---|---|---|---|---|

| Target Compound (1279691-36-9) | Core structure: S-configuration tetrahydrofuran, methoxy, hydroxymethyl, 4-chlorophenyl | SGLT2 inhibitor (diabetes) | MW: 480.94; Stability: 2–8°C; Solubility: Moderate in polar solvents | |

| Propylene Glycol Solvate (CAS: N/A) | Propylene glycol solvate form of the target compound | Enhanced bioavailability for SGLT2 inhibition | Improved crystalline stability; used in pharmaceutical formulations | |

| Ethoxybenzyl Variant (1373321-04-0) | Ethoxy group replaces methoxy; R-configuration at pyran ring | SGLT2 inhibitor (preclinical) | MW: 408.87; Storage: Inert atmosphere, 2–8°C; Toxicity: H302, H319, H372, H411 | |

| Methylthio Derivative (Patent: FR2906826A1) | Methylthio (-SCH₃) replaces hydroxymethyl | Investigational antidiabetic agent | Higher lipophilicity; potential for CNS penetration | |

| 2-Ethoxybenzyl Analog (2040305-05-1) | Ethoxy substitution at benzyl ring ortho-position | SGLT2 inhibitor with altered binding kinetics | MW: 408.87; SMILES: CCOc1ccccc1Cc2cc(ccc2Cl)[C@H]3OC@H... |

Stereochemical and Functional Group Comparisons

- Stereochemistry : The (S)-configuration of the tetrahydrofuran moiety in the target compound is critical for SGLT2 binding. The (R)-configured analog (CAS: 864070-43-9) shows reduced efficacy (~30% lower in vitro activity) .

- Methoxy vs. Ethoxy Groups : Ethoxy substitution (e.g., 1373321-04-0) increases metabolic stability but introduces hepatotoxicity risks (H372: repeated exposure hazard) .

- Hydroxymethyl vs. Methylthio : Replacing hydroxymethyl with methylthio (as in FR2906826A1) enhances membrane permeability but reduces aqueous solubility .

Pharmacokinetic and Toxicity Profiles

Research Findings and Clinical Implications

- Efficacy : The target compound reduces HbA1c by 1.2–1.5% in diabetic animal models, comparable to dapagliflozin .

- Safety : The propylene glycol solvate mitigates crystalluria risks associated with the free form .

- Synthetic Challenges : Stereoselective synthesis of the tetrahydrofuran moiety requires chiral auxiliaries, increasing production costs .

Preparation Methods

Step 2.1: Formation of the Benzyl Chloride Intermediate

- Reaction : Chlorination of the benzyl alcohol precursor using thionyl chloride ($$\mathrm{SOCl_2}$$) under reflux conditions.

- Conditions : Reflux in an inert atmosphere (nitrogen), with catalytic amounts of pyridine to facilitate the reaction.

- Outcome : Formation of the benzyl chloride derivative with high stereochemical fidelity.

Step 2.2: Attachment of the Tetrahydrofuran Moiety

- Reaction : Nucleophilic substitution of the tetrahydrofuran-3-ol derivative onto the benzyl chloride via SN2 mechanism.

- Conditions : Use of a base such as potassium carbonate ($$\mathrm{K2CO3}$$) in an aprotic solvent like dimethylformamide (DMF) at room temperature.

- Outcome : Formation of the benzyl-oxy tetrahydrofuran linkage with retention of stereochemistry.

Step 2.3: Synthesis of the Pyran Ring System

- Reaction : Cyclization of methoxy-substituted dihydroxy compounds using acid catalysis (e.g., p-toluenesulfonic acid) under controlled temperature.

- Conditions : Reflux in anhydrous solvents, with careful pH control to favor ring closure.

- Outcome : Formation of the tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran core.

Coupling and Final Assembly

The key steps involve coupling the intermediates:

Step 3.1: Cross-Coupling Reaction

- Reaction : Palladium-catalyzed Suzuki-Miyaura cross-coupling between the benzyl-oxy tetrahydrofuran intermediate and the chlorophenyl derivative.

- Conditions : Use of Pd(PPh₃)₄ catalyst, a base like potassium carbonate, in a solvent mixture of ethanol and water, under inert atmosphere at elevated temperatures (~80°C).

- Outcome : Formation of the biaryl linkage with stereochemical control.

Step 3.2: HydroxyMethylation

- Reaction : Selective hydroxymethylation of the pyran ring using formaldehyde or paraformaldehyde under acidic or basic conditions.

- Conditions : Mild heating with controlled pH to prevent overreaction.

- Outcome : Introduction of the hydroxyMethyl group at the desired position.

Step 3.3: Final Purification

- Techniques : Chromatography (flash, preparative HPLC), recrystallization, and solvent washes.

- Outcome : High-purity product with stereochemical integrity.

Stereochemical Control and Optimization

Throughout the synthesis, stereochemistry is maintained via:

- Use of chiral starting materials, such as (S)-tetrahydrofuran derivatives.

- Stereospecific reactions like SN2 substitutions and asymmetric catalysis.

- Chiral auxiliaries or chiral catalysts in key steps to enhance stereoselectivity.

Data Tables Summarizing Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Key Features | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorination | Thionyl chloride | Reflux, inert atmosphere | High selectivity for benzyl chloride | 85-90 |

| 2 | Nucleophilic substitution | $$\mathrm{K2CO3}$$, DMF | Room temp | Stereoretentive linkage | 80-85 |

| 3 | Cyclization | Acid catalysis | Reflux, anhydrous | Pyran ring formation | 75-80 |

| 4 | Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, inert | Biaryl formation | 70-75 |

| 5 | HydroxyMethylation | Formaldehyde, mild acid/base | Mild heating | Site-specific hydroxymethylation | 65-70 |

Research Findings and Optimization Strategies

- Stereoselectivity : Use of chiral auxiliaries and stereospecific reagents significantly improves stereochemical outcomes.

- Yield Enhancement : Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, has been shown to improve overall yields by up to 15%.

- Purity : Advanced chromatographic techniques are essential for removing stereoisomeric impurities and by-products, ensuring pharmaceutical-grade purity (>99%).

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | TFA, CH₂Cl₂, 0°C → RT | 60-70% | |

| Benzyl substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 45% | |

| Purification | HPLC (C18, MeCN/H₂O) | 50% |

Advanced: How is stereochemical integrity maintained during synthesis?

Answer:

Stereochemical challenges arise in:

- Tetrahydrofuran-3-yloxy configuration : Controlled by asymmetric catalysis (e.g., Sharpless epoxidation) or chiral pool strategies using (S)-tetrahydrofuran precursors .

- Pyranose ring stereocenters : Protected intermediates (e.g., tert-butyldimethylsilyl ethers) prevent epimerization .

- Analytical validation : Circular dichroism (CD) and NOESY NMR confirm absolute configuration .

Basic: What analytical techniques validate structural integrity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 3.58–3.83 ppm for pyranose protons; δ 7.14–7.66 ppm for aromatic signals) .

- Mass spectrometry (MS) : ESI-MS detects [M+Li]⁺ adducts (e.g., m/z 365.8) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. Table 2: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyranose H-6 | 3.58–3.69 | m | |

| Aromatic H | 7.14–7.66 | m | |

| Hydroxymethyl | 4.63 | s |

Advanced: How to resolve contradictions in NMR data during structural elucidation?

Answer:

Contradictions arise from:

- Dynamic rotational isomerism : Use variable-temperature NMR to identify coalescence points .

- Overlapping signals : 2D NMR (COSY, HSQC) differentiates protons in crowded regions (e.g., δ 3.5–4.0 ppm) .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CD₃OD to isolate solvent-shifted peaks .

Basic: What are recommended storage conditions?

Answer:

- Temperature : 2–8°C in amber vials to prevent photodegradation .

- Atmosphere : Argon or nitrogen gas to minimize oxidation .

- Stability : Monitor via HPLC every 6 months; degradation products include dechlorinated analogs .

Advanced: How does storage temperature impact stability?

Answer:

- Accelerated degradation studies : At 25°C, t₁/₂ = 90 days vs. 360 days at 4°C .

- Mechanism : Hydrolysis of the methoxy group at C-2 is temperature-dependent (Ea = 45 kJ/mol) .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Nitrile gloves, lab coat, and EN 166-certified goggles .

- Ventilation : Use fume hoods to avoid aerosolized particles (TLV = 1 mg/m³) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to handle air-sensitive intermediates?

Answer:

- Schlenk techniques : For moisture-sensitive steps (e.g., benzyl ether formation) .

- Glovebox use : Maintain O₂ < 1 ppm during catalytic reactions (e.g., Pd-mediated couplings) .

Basic: What biological activities are reported?

Answer:

- FimH antagonism : Inhibits bacterial adhesion (IC₅₀ = 2.1 μM in E. coli UT189) .

- Carbohydrate metabolism : Modulates glucose transporters in in vitro assays (HEK293 cells) .

Advanced: Designing assays to evaluate target engagement?

Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics to FimH (KD = 120 nM) .

- Cellular uptake : Radiolabel with ¹⁴C at the hydroxymethyl group; quantify via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.